Methyl-D3 chloroformate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

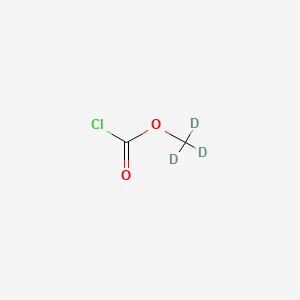

It is a chemical compound with the molecular formula C₂D₃ClO₂ and a molecular weight of 97.52 g/mol . This compound is used in various scientific applications, particularly in the field of analytical chemistry due to its stable isotope labeling properties.

Vorbereitungsmethoden

Methyl-D3 chloroformate can be synthesized using anhydrous methanol and phosgene. The reaction involves the following steps:

Reaction with Phosgene: Anhydrous methanol reacts with phosgene (COCl₂) to produce methyl chloroformate and hydrogen chloride (HCl). [ \text{COCl}_2 + \text{CH}_3\text{OH} \rightarrow \text{ClC(O)OCH}_3 + \text{HCl} ]

Deuteration: The methyl group in methyl chloroformate is replaced with a deuterated methyl group (CD₃) to produce this compound.

Analyse Chemischer Reaktionen

Methyl-D3 chloroformate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound hydrolyzes to form deuterated methanol (CD₃OH), hydrochloric acid (HCl), and carbon dioxide (CO₂). [ \text{ClC(O)OCD}_3 + \text{H}_2\text{O} \rightarrow \text{CD}_3\text{OH} + \text{HCl} + \text{CO}_2 ]

Substitution Reactions:

Decomposition: When heated, it decomposes to release hydrogen chloride, phosgene, chlorine, or other toxic gases.

Wissenschaftliche Forschungsanwendungen

Methyl-D3 chloroformate is widely used in scientific research, particularly in:

Analytical Chemistry: It is used as a derivatization reagent for gas chromatographic separation of amino and organic acids.

Biological Research: It is used to study metabolic pathways and the function of biological systems by labeling specific metabolites.

Wirkmechanismus

The mechanism of action of methyl-D3 chloroformate involves its ability to form stable derivatives with amino and carboxylic acid groups. This derivatization process enhances the volatility and stability of the metabolites, allowing for their precise analysis using GC-MS techniques. The labeled derivatives can be easily identified and quantified, providing valuable insights into metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Methyl-D3 chloroformate is compared with other similar compounds such as:

Methyl chloroformate: The non-deuterated version, which has similar chemical properties but lacks the stable isotope labeling.

Ethyl chloroformate: Another chloroformate ester used for similar derivatization purposes but with an ethyl group instead of a methyl group.

Propyl chloroformate: Similar to ethyl chloroformate but with a propyl group, used for derivatization in analytical chemistry.

This compound’s uniqueness lies in its deuterated methyl group, which provides enhanced stability and precision in analytical applications compared to its non-deuterated counterparts.

Biologische Aktivität

Methyl-D3 chloroformate, a deuterated derivative of methyl chloroformate, is a chemical compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its applications, mechanisms, and relevant research findings.

This compound (D3-MCF) has the molecular formula C3H5ClO2 and a molecular weight of approximately 97.52 g/mol. The presence of deuterium (D) in the methyl group makes it particularly useful for studies involving mass spectrometry and metabolic tracing due to its distinct mass properties compared to its non-deuterated counterpart.

This compound acts primarily as a reagent in organic synthesis and analytical chemistry. It is used for the derivatization of polar metabolites, facilitating their identification and quantification in biological samples. The incorporation of deuterium allows for enhanced sensitivity in mass spectrometry, enabling researchers to track metabolic pathways more effectively.

Biological Applications

- Metabolic Studies : D3-MCF is utilized in metabolic labeling experiments. By modifying metabolites with D3-MCF, researchers can distinguish between endogenous compounds and those introduced artificially. This is crucial in studying metabolic pathways and enzyme activities.

- Drug Development : The compound's ability to modify biological molecules makes it valuable in drug development processes. It can be employed to synthesize analogs of bioactive compounds, aiding in the optimization of pharmacological properties.

- Toxicological Assessments : this compound can also be used in toxicological studies to assess the metabolism of potential drugs and their metabolites, providing insights into their safety profiles.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Metabolic Stability : Research indicates that deuteration can enhance metabolic stability without significantly affecting biological activity. For instance, compounds modified with D3-MCF showed improved resistance to enzymatic degradation compared to their non-deuterated versions .

- Cell Viability Studies : In vitro studies have demonstrated that derivatives of methyl chloroformate exhibit varying degrees of cytotoxicity against different cell lines. The EC50 values for these compounds often reflect their structural modifications and the presence of substituents that influence their interaction with cellular targets .

- Case Study - Antiparasitic Activity : A notable study explored the antiparasitic potential of compounds derived from this compound. The results indicated that certain modifications led to enhanced activity against Plasmodium falciparum, with EC50 values significantly lower than those observed for unmodified analogs .

Data Table: Biological Activity Overview

| Study | Compound | Cell Line/Organism | EC50 (µM) | Notes |

|---|---|---|---|---|

| Study 1 | D3-MCF | P. falciparum | 0.010 | Enhanced activity with specific substitutions |

| Study 2 | D3-MCF | HepG2 | 23 | Improved metabolic stability observed |

| Study 3 | D3-MCF | MDA-MB-231 | 0.126 | Significant inhibitory effects on proliferation |

Eigenschaften

IUPAC Name |

trideuteriomethyl carbonochloridate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c1-5-2(3)4/h1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJHPCRAQCTCFT-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of methyl-d3 chloroformate in electrophilic aromatic substitution reactions, specifically with anisole?

A1: The research paper [] delves into the mechanism of methylation of anisole by this compound, providing evidence for an intermolecular reaction involving an n complex. While the abstract doesn't provide the full details, it suggests that this compound acts as an electrophilic reagent. The deuterated methyl group (CD3) of the chloroformate likely acts as the electrophile, attacking the electron-rich aromatic ring of anisole. This results in the substitution of a hydrogen atom on the anisole ring with the CD3 group. The formation of an "n complex" suggests an initial interaction between the electron-rich pi system of anisole and the electron-deficient carbon of the chloroformate group, which then leads to the electrophilic substitution.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.